4-Cyanophenyl 4-(octanoyloxy)benzoate
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Overview
Description
4-Cyanophenyl 4-(octanoyloxy)benzoate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of phenyl benzoate, characterized by the presence of a cyanophenyl group and an octanoyloxy group attached to the benzoate core. This compound is of significant interest due to its liquid crystalline properties, making it valuable in the study of liquid crystals and their applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-(octanoyloxy)benzoate typically involves the esterification of 4-cyanophenol with 4-(octanoyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. Additionally, the use of automated purification systems can streamline the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-(octanoyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
4-Cyanophenyl 4-(octanoyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of liquid crystalline materials and their phase transitions.
Biology: The compound’s unique properties make it useful in the development of biosensors and other analytical tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-(octanoyloxy)benzoate is primarily related to its liquid crystalline properties. The compound exhibits unique molecular alignment and phase behavior, which can be exploited in various applications. Its molecular targets and pathways involve interactions with other liquid crystalline materials, leading to the formation of ordered structures and phases .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl 4-(pentanoyloxy)benzoate: Similar in structure but with a shorter alkyl chain, affecting its liquid crystalline properties.
4-Cyanophenyl 4-(decanoyloxy)benzoate: Similar structure with a longer alkyl chain, influencing its phase transition temperatures and stability.
Uniqueness
4-Cyanophenyl 4-(octanoyloxy)benzoate stands out due to its optimal balance of alkyl chain length, which provides a unique combination of liquid crystalline properties and stability. This makes it particularly valuable in applications requiring precise control over molecular alignment and phase behavior .
Properties
CAS No. |
56131-54-5 |
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Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-octanoyloxybenzoate |
InChI |
InChI=1S/C22H23NO4/c1-2-3-4-5-6-7-21(24)26-19-14-10-18(11-15-19)22(25)27-20-12-8-17(16-23)9-13-20/h8-15H,2-7H2,1H3 |
InChI Key |
LBMUBSXIKNVMNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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